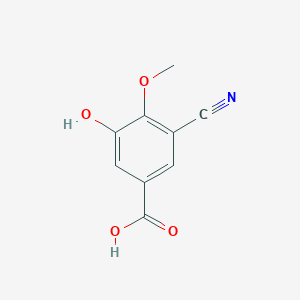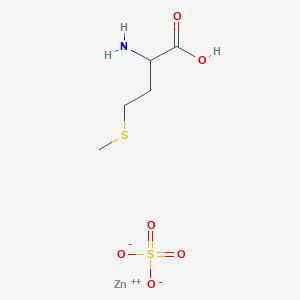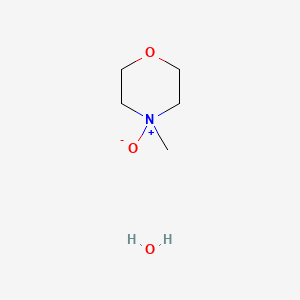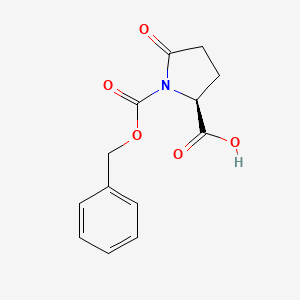![molecular formula C11H14O3 B3430227 2-{[(3-Methoxyphenyl)methoxy]methyl}oxirane CAS No. 80910-00-5](/img/structure/B3430227.png)
2-{[(3-Methoxyphenyl)methoxy]methyl}oxirane
Übersicht
Beschreibung
“2-{[(3-Methoxyphenyl)methoxy]methyl}oxirane” is an organic compound with the molecular formula C11H14O3 . It is a derivative of oxirane, which is a cyclic ether with three ring atoms .
Molecular Structure Analysis
The molecular structure of “this compound” consists of an oxirane ring attached to a methoxyphenyl group through a methoxy bridge . The molecular weight of this compound is 194.22706 .Wissenschaftliche Forschungsanwendungen
Bioactivities and Pharmacological Properties
Osthole, a natural product found in several medicinal plants, demonstrates a range of pharmacological actions including neuroprotective, osteogenic, and immunomodulatory activities. Its pharmacokinetic properties suggest fast and efficient uptake and utilization in the body. The mechanisms underlying the pharmacological activities of osthole likely involve modulatory effects on cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) levels, highlighting its potential as a multitarget alternative medicine (Zhang et al., 2015).
Environmental Impact and Analytical Techniques
Methoxyphenols, emitted from lignin pyrolysis, are used as potential tracers for biomass burning. Their atmospheric reactivity, including gas-phase, particle-phase, and aqueous-phase reactions, as well as secondary organic aerosol (SOA) formation, has garnered increasing attention. The kinetics, mechanisms, and SOA formation potential of methoxyphenols with OH and NO3 radicals are significant, suggesting the need for further studies under complex pollution conditions to assess their contribution to SOA formation and potential ecotoxicity (Liu et al., 2022).
Chemical Synthesis and Characterization
Research on synthetic methods and the reactivity of related compounds can provide insights into the synthesis and potential applications of 2-{[(3-Methoxyphenyl)methoxy]methyl}oxirane. For example, the synthesis of phosphonic acids and their derivatives offers a wide range of applications due to their bioactive properties and utility in designing supramolecular materials, highlighting the importance of innovative synthetic approaches for functional group incorporation (Sevrain et al., 2017).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar compounds such as 2-propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-, methyl ester and 2-Propenoic acid, 3-(4-methoxyphenyl)-, methyl ester have been studied. These compounds might share some similarities in their targets due to the presence of methoxyphenyl groups.
Mode of Action
It’s known that benzylic halides typically react via an sn1 pathway, via the resonance-stabilized carbocation . This could potentially be a part of the interaction mechanism of this compound with its targets.
Result of Action
For instance, 2-Methoxyphenyl isocyanate has been used as a chemoselective multitasking reagent for protection/deprotection of amino groups .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the reactivity and stability of 2-{[(3-Methoxyphenyl)methoxy]methyl}oxirane. For example, Microcystins (MCs) can be oxidized by ozone to produce MMPB at ambient temperature .
Eigenschaften
IUPAC Name |
2-[(3-methoxyphenyl)methoxymethyl]oxirane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-12-10-4-2-3-9(5-10)6-13-7-11-8-14-11/h2-5,11H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLMPTTXLKBKWGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)COCC2CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501262626 | |
| Record name | 2-[[(3-Methoxyphenyl)methoxy]methyl]oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501262626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80910-00-5 | |
| Record name | 2-[[(3-Methoxyphenyl)methoxy]methyl]oxirane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80910-00-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[[(3-Methoxyphenyl)methoxy]methyl]oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501262626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


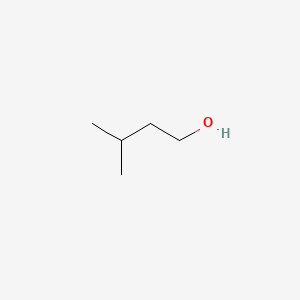


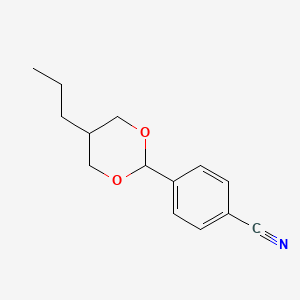
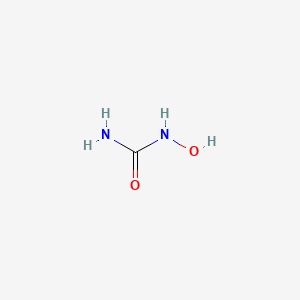
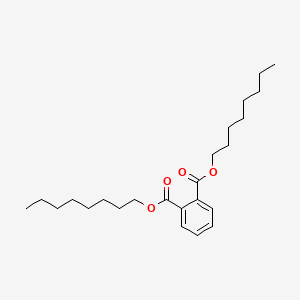
![2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)-](/img/structure/B3430199.png)
